molecular formula C20H16FN3O4 B2973837 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040663-07-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2973837
CAS RN: 1040663-07-7
M. Wt: 381.363
InChI Key: NDTLUQBDOPBTIR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, scientific research often investigates the pharmacokinetics, metabolism, and potential therapeutic effects of novel compounds. For similar compounds or in a broader context, studies typically focus on:

  • Metabolism and Pharmacokinetics : Research may explore how a compound is absorbed, distributed, metabolized, and excreted in the body. For example, studies on similar compounds have detailed their metabolism and disposition in humans, providing insights into their pharmacokinetic profiles and metabolic pathways (Renzulli et al., 2011).

  • Therapeutic Potential and Mechanisms of Action : Research may investigate the potential therapeutic applications of a compound, including its mechanism of action at the molecular or cellular level. This involves examining how the compound interacts with specific biological targets, such as receptors or enzymes, to exert its effects.

  • Toxicity and Safety Profiling : Studies often assess the toxicity and safety profile of a compound through both in vitro and in vivo experiments. This includes determining the compound's potential side effects, its impact on various organ systems, and establishing safe dosage ranges.

  • Clinical Trials : If a compound shows promise in preclinical studies, it may progress to clinical trials to evaluate its efficacy and safety in humans. These studies are crucial for determining whether the compound can be developed into a new medication or treatment.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-15-3-1-2-14(8-15)11-24-19(25)7-5-16(23-24)20(26)22-10-13-4-6-17-18(9-13)28-12-27-17/h1-9H,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTLUQBDOPBTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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